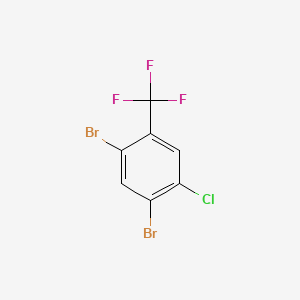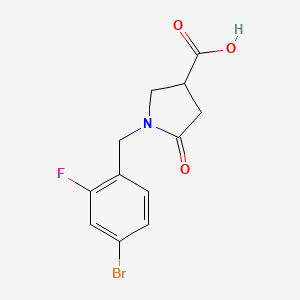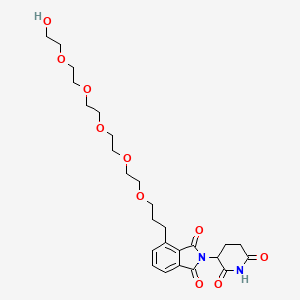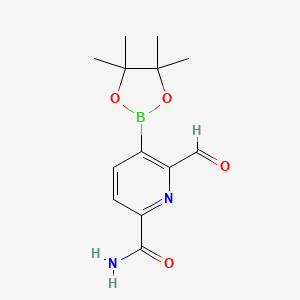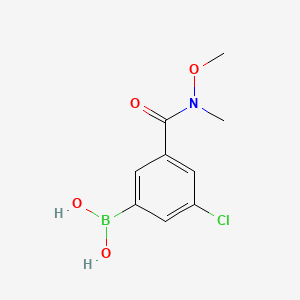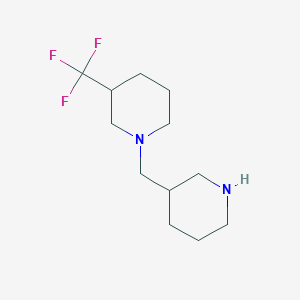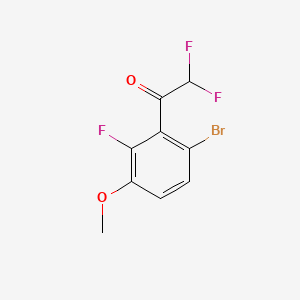
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring
Preparation Methods
The synthesis of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone typically involves multiple steps, starting from readily available starting materialsIndustrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to ensure high yields and purity of the final product .
Chemical Reactions Analysis
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone can be compared with similar compounds such as:
6-Bromo-2-fluoro-3-methoxyphenylboronic acid pinacol ester: This compound shares similar functional groups but has different reactivity and applications.
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-phenylethanol: Another related compound with different chemical properties and uses.
1-(6-Bromo-2-fluoro-3-methoxyphenyl)-1-(thiophen-2-yl)ethanol: This compound has a thiophene ring, leading to distinct chemical behavior and applications.
Properties
Molecular Formula |
C9H6BrF3O2 |
|---|---|
Molecular Weight |
283.04 g/mol |
IUPAC Name |
1-(6-bromo-2-fluoro-3-methoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-5-3-2-4(10)6(7(5)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
RDWJBZIWTVYUMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)C(=O)C(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



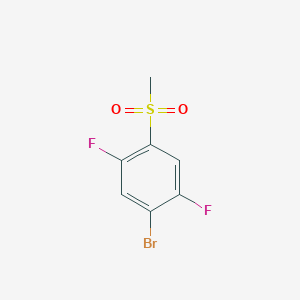
![tert-butyl N-methyl-N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate](/img/structure/B14768458.png)

